1-[2-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione
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Overview
Description
1-[2-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine-2,5-dione core, which is often associated with biological activity, and a piperidin-1-yl group, which can enhance its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrrolidine-2,5-dione core: This can be achieved through a cyclization reaction involving a suitable dicarboxylic acid derivative.
Introduction of the piperidin-1-yl group: This step often involves nucleophilic substitution reactions where the piperidine derivative is introduced.
Attachment of the 5-Methylpyrimidin-2-yl group: This step can be carried out using a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyrimidine moiety to the core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
1-[2-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications could include its use as a drug candidate for treating various diseases.
Industry: It may find use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-[2-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine derivatives: These compounds share the pyrimidine core and exhibit various biological activities.
Piperidine derivatives: Compounds with a piperidine moiety are known for their pharmacological properties.
Uniqueness
1-[2-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which can confer distinct biological and chemical properties. Its structure allows for versatile modifications, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[2-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-12-7-18-17(19-8-12)25-11-13-3-2-6-20(9-13)16(24)10-21-14(22)4-5-15(21)23/h7-8,13H,2-6,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOVGZDMQLNDPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC2CCCN(C2)C(=O)CN3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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